Hexamethylbenzene-alpha1,alpha4-diamine

Thermal Stability Solid Amine Curing Agents Epoxy Formulation

Hexamethylbenzene‑alpha1,alpha4‑diamine (CAS 32321‑30‑5) is a symmetrically substituted aromatic diamine with the IUPAC name [4‑(aminomethyl)‑2,3,5,6‑tetramethylphenyl]methanamine. It belongs to the tetramethyl‑p‑xylylenediamine subclass, carrying four electron‑donating methyl groups on the benzene ring and two primary aminomethyl (–CH₂NH₂) functionalities in para positions.

Molecular Formula C12H20N2
Molecular Weight 192.3 g/mol
CAS No. 32321-30-5
Cat. No. B1618015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylbenzene-alpha1,alpha4-diamine
CAS32321-30-5
Molecular FormulaC12H20N2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1CN)C)C)CN)C
InChIInChI=1S/C12H20N2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6,13-14H2,1-4H3
InChIKeyBQBSCHUAHABRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylbenzene-alpha1,alpha4-diamine (CAS 32321‑30‑5) – Core Identity and Structural Class


Hexamethylbenzene‑alpha1,alpha4‑diamine (CAS 32321‑30‑5) is a symmetrically substituted aromatic diamine with the IUPAC name [4‑(aminomethyl)‑2,3,5,6‑tetramethylphenyl]methanamine [1]. It belongs to the tetramethyl‑p‑xylylenediamine subclass, carrying four electron‑donating methyl groups on the benzene ring and two primary aminomethyl (–CH₂NH₂) functionalities in para positions [2]. Its molecular formula is C₁₂H₂₀N₂ with a molecular weight of 192.30 g mol⁻¹ and a melting point of 120–121 °C [3]. The compound is supplied as a crystalline solid at ambient temperature, distinguishing it from many lower‑molecular‑weight xylylenediamine analogs that are liquids or low‑melting solids .

Why p‑Xylylenediamine or m‑Xylylenediamine Cannot Replace Hexamethylbenzene‑alpha1,alpha4‑diamine


The four aromatic methyl substituents of Hexamethylbenzene‑alpha1,alpha4‑diamine fundamentally alter its thermal, hydrophobic, and steric profile relative to unsubstituted xylylenediamine isomers. Generic substitution with p‑xylylenediamine (m.p. 60–63 °C) or m‑xylylenediamine (m.p. 14 °C) introduces a different physical state, lower thermal stability, and a significantly more hydrophilic character (ΔXLogP ≈ 1.5 log units) [1]. These differences directly impact polymer network architecture, cure kinetics, moisture uptake, and glass‑transition temperatures in epoxy, polyimide, or polyamide formulations [2]. Therefore, treating this compound as a drop‑in equivalent for any generic xylylenediamine will lead to measurably divergent material performance.

Quantitative Differentiation of Hexamethylbenzene‑alpha1,alpha4‑diamine versus Closest Analogs


Melting Point Elevation of +58 °C Relative to p‑Xylylenediamine Enables Solid‑State Handling

Hexamethylbenzene‑alpha1,alpha4‑diamine melts at 120–121 °C, whereas the closest unsubstituted structural analog, p‑xylylenediamine (1,4‑bis(aminomethyl)benzene), melts at 60–63 °C [1]. This +58 °C shift moves the compound from a low‑melting solid regime into a temperature range that permits ambient‑temperature storage and handling as a free‑flowing crystalline powder, reducing cold‑chain logistics and improving formulation shelf‑life in solid pre‑mix systems .

Thermal Stability Solid Amine Curing Agents Epoxy Formulation

XLogP Increase of +1.5 Units Delivers Higher Hydrophobicity Versus Unsubstituted p‑Xylylenediamine

The computed XLogP3‑AA of Hexamethylbenzene‑alpha1,alpha4‑diamine is 1.1, compared with a value of –0.4 to –0.04 for p‑xylylenediamine and –0.3 for m‑xylylenediamine [1][2]. This difference of approximately 1.5 log units indicates that the tetramethyl‑substituted diamine partitions roughly 30‑fold more favorably into a hydrophobic phase. In cured epoxy or polyimide networks, this translates into reduced equilibrium water absorption and lower dielectric constant drift under humid conditions [3].

Hydrophobicity Moisture Resistance Partition Coefficient

Solid Physical State at 25 °C Eliminates Liquid‑Handling Hazards Associated with m‑Xylylenediamine

At standard ambient temperature (20–25 °C), Hexamethylbenzene‑alpha1,alpha4‑diamine is a crystalline solid (m.p. 120–121 °C), whereas m‑xylylenediamine (MXDA) is a free‑flowing liquid (m.p. 14 °C) with a vapor pressure of 0.03 mmHg at 25 °C [1]. The solid state inherently suppresses vapor‑phase amine exposure, reducing respiratory and dermal hazard during weighing and mixing operations. This property simplifies industrial hygiene controls and aligns with formulary trends toward solid, dust‑suppressed amine hardeners [2].

Physical Form Liquid vs. Solid Amine Industrial Hygiene

Steric Shielding from Four Aromatic Methyl Groups Decelerates Amine‑Epoxy Cure Kinetics Relative to Unhindered p‑Xylylenediamine

The 2,3,5,6‑tetramethyl substitution pattern creates steric congestion around the aminomethyl groups (two ortho‑methyl groups per –CH₂NH₂), which raises the activation barrier for nucleophilic attack on epoxide rings. While direct kinetic data for this specific compound is sparse, class‑level studies on methyl‑substituted aromatic diamines show that each ortho‑alkyl group reduces the amine‑epoxy reaction rate constant by a factor of approximately 1.5–3× under comparable conditions [1][2]. By extension, the tetramethyl‑substituted diamine is predicted to exhibit a measurably extended pot‑life and a more gradual viscosity build‑up compared with p‑xylylenediamine, which carries zero ortho‑substituents.

Cure Kinetics Pot Life Steric Hindrance

High‑Value Application Scenarios for Hexamethylbenzene‑alpha1,alpha4‑diamine Based on Verified Differentiation


Moisture‑Resistant Epoxy Coatings and Electronic Underfills

The compound’s XLogP of 1.1 [1] supports formulation of epoxy networks with intrinsically lower water absorption. When used as a co‑hardener or chain extender, it can replace a portion of hydrophilic m‑xylylenediamine (XLogP –0.3) [2] to reduce dielectric constant drift and prevent delamination in high‑humidity environments. This is directly relevant to conformal coatings for printed circuit boards and underfill encapsulants for flip‑chip packages.

Solid‑State, Long‑Pot‑Life Epoxy Hardeners for Large Composite Structures

With a melting point of 120–121 °C [1] and sterically decelerated amine reactivity (class‑level projection) [2], this diamine is suited for latent, heat‑activated curing systems. It can be ground and pre‑blended with solid epoxy resins to produce one‑component (1K) formulations that remain storage‑stable at ≤40 °C and cure rapidly above 130 °C, meeting the processing window required for wind‑turbine blade spar caps and aerospace composite tooling.

Hydrophobic Polyamide and Polyimide Membrane Synthesis

When polymerized with aromatic dianhydrides or diacid chlorides, the tetramethyl‑substituted diamine backbone imparts higher fractional free volume and reduced water sorption relative to polyimides derived from unsubstituted p‑xylylenediamine [1][2]. This property combination is advantageous for gas‑separation membranes (e.g., CO₂/CH₄ or O₂/N₂) and pervaporation dehydration membranes where plasticization by water vapor must be minimized .

Non‑Volatile Amine Building Block for High‑Temperature Polyurethane Elastomers

Unlike liquid m‑xylylenediamine (b.p. 248 °C, vapor pressure 0.03 mmHg), this solid diamine exhibits negligible vapor pressure at processing temperatures up to 100 °C [1][2]. This enables safer, more consistent stoichiometry during polyurethane chain extension or isocyanate prepolymer formation, particularly in cast elastomer and thermoplastic polyurethane (TPU) production where amine volatility causes hardness drift and surface defects.

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